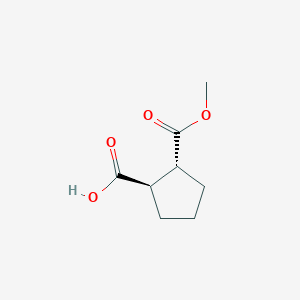

反式-2-甲氧基羰基环戊烷-1-羧酸

描述

Synthesis Analysis

The synthesis of related carbocyclic compounds involves multiple steps, including reactions with zinc-dibromomethane-titanium tetrachloride mixed reagent, hydroboration followed by oxidation, and differentiation of ester groups through lactonization. These methods showcase the complexity and the precise control required in the synthesis of cyclopentane derivatives, which are structurally related to trans-2-Carbomethoxycyclopentane-1-carboxylic acid (Rosenquist et al., 1994).

Molecular Structure Analysis

Molecular structure analysis, such as DFT calculations, provides insights into the conformational preferences of cyclopentane derivatives. This analysis is crucial for understanding the intrinsic properties of molecules like trans-2-Carbomethoxycyclopentane-1-carboxylic acid and its analogs (Casanovas et al., 2008).

Chemical Reactions and Properties

The compound's reactivity and participation in chemical reactions, such as chemo-enzymatic synthesis, highlight its utility in producing nucleoside analogues with significant biological activity. Such reactions underscore the potential of trans-2-Carbomethoxycyclopentane-1-carboxylic acid in the synthesis of biologically active compounds (Theil et al., 1998).

Physical Properties Analysis

The study of physical properties, including the investigation of cis-trans isomerization under basic conditions, sheds light on the stability and reactivity of cycloalkanecarboxylic acids. Such studies are essential for understanding the behavior of trans-2-Carbomethoxycyclopentane-1-carboxylic acid under various chemical conditions (Gyarmati et al., 2006).

Chemical Properties Analysis

The exploration of chemical properties, such as the stereoselective synthesis of cyclopentane derivatives, provides valuable information on the manipulation and transformation of trans-2-Carbomethoxycyclopentane-1-carboxylic acid into desired products with specific stereochemical configurations (Bergmeier et al., 1994).

科学研究应用

1. 构象研究和异构化

已经探索了环烷羧酸的异构化,包括与反式-2-甲氧基羰基环戊烷-1-羧酸相似的结构,揭示了这些化合物在碱性条件下顺反异构化的见解。这个过程在合成反式酸中很重要,反式酸在各种化学合成中很有价值 (Gyarmati 等人,2006)。此外,已经分析了环戊烷羧酸衍生物的内在构象偏好,为化学建模和理解这些化合物的分子行为提供了有价值的数据 (Casanovas 等人,2008)。

2. 催化和反应工程

已经检查了环烷羧酸衍生物的催化行为,显示了这些化合物在促进特定化学反应方面的潜力。例如,利用具有类似于反式-2-甲氧基羰基环戊烷-1-羧酸的结构的化合物,羧酸促进的顺式二羟基化和烯烃的环氧化,强调了这些分子在微调催化选择性和效率中的作用 (de Boer 等人,2005)。

3. 结构和超分子化学

环烷羧酸的结构分析阐明了这些化合物的独特堆积模式和多态行为。这种理解对于开发新材料和了解相关化学物质的固态性质至关重要 (Kălmăn 等人,2004)。此外,与反式-2-甲氧基羰基环戊烷-1-羧酸相关的多取代 1,3-二氧六环-2-羧酸酯的构象分析和选择性水解研究,提供了对其化学行为和合成化学中潜在应用的见解 (Harabe 等人,2009)。

安全和危害

While I don’t have specific safety data for this compound, standard laboratory precautions should be followed. Consult safety data sheets and handle it in a well-ventilated area.

未来方向

Future research could explore:

- Biological Activity : Investigate its potential pharmacological effects.

- Synthetic Modifications : Develop derivatives with enhanced properties.

- Industrial Applications : Explore its use in organic synthesis or materials science.

1: Frontiers | Comprehensive Analysis of the Butyrate-Metabolism-Related Gene Signature in Tumor Microenvironment-Infiltrating Immune Cells in Clear Cell Renal Cell Carcinoma

属性

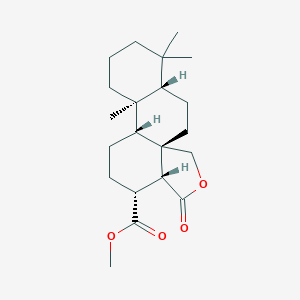

IUPAC Name |

(1R,2R)-2-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGFHAUBFNTXFK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445638 | |

| Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |

CAS RN |

111138-44-4 | |

| Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

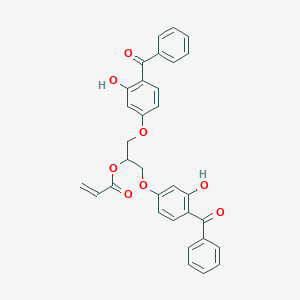

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)